1-Benzoyl-4-bromopiperidine
Description
1-Benzoyl-4-bromopiperidine is a substituted piperidine derivative featuring a benzoyl group (C₆H₅CO-) at the 1-position and a bromine atom at the 4-position of the piperidine ring. The molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine’s leaving-group capability enables further functionalization (e.g., cross-coupling reactions) .
Properties
Molecular Formula |
C12H14BrNO |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
(4-bromopiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H14BrNO/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
IBWOBPCKANNSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-Benzoyl-4-bromopiperidine with structurally related piperidine derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- Benzoyl vs. Benzyl : The benzoyl group (electron-withdrawing) in this compound reduces the basicity of the piperidine nitrogen compared to benzyl analogs (e.g., 1-Benzyl-4-chloropiperidine), which may slow nucleophilic substitution at the 4-position .
- Halogen Differences : Bromine (in this compound) is a better leaving group than chlorine (in 1-Benzyl-4-chloropiperidine), making bromo derivatives more reactive in cross-coupling reactions .
Functional Group Diversity :
- Aldehydes/Ketones : Compounds like 1-Benzyl-4-piperidinecarboxaldehyde and 1-Benzylpiperidin-4-one hydrochloride are tailored for condensation or amination reactions, whereas this compound’s bromine prioritizes substitution or elimination pathways .
Toxicity and Safety: Limited toxicological data exist for many piperidine derivatives. For example, Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological studies, emphasizing the need for caution during handling .
Applications :
- Bromine-containing derivatives (e.g., this compound, Benzyl 4-(bromomethyl)piperidine-1-carboxylate) are critical intermediates in drug discovery, enabling Suzuki-Miyaura couplings or alkylation steps .
- Chloro derivatives (e.g., 1-Benzyl-4-chloropiperidine) are often utilized in fragment-based drug design due to their balance of reactivity and stability .
Notes
Data Limitations : Direct references to this compound are absent in the provided evidence; comparisons are extrapolated from structurally similar compounds.
Safety Considerations: Piperidine derivatives with unstudied toxicological profiles (e.g., Benzyl 4-aminopiperidine-1-carboxylate) require rigorous safety protocols .
Synthetic Versatility : The 4-bromo substituent’s utility in cross-coupling reactions positions this compound as a high-value intermediate for tailored molecular architectures .
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